molecular formula C14H15Cl2NO2S B2488618 1-(2-Chlorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride CAS No. 1323499-75-7

1-(2-Chlorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride

Cat. No. B2488618
CAS RN: 1323499-75-7
M. Wt: 332.24
InChI Key: GLHRIAJIQRYVDM-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of related compounds involves multiple steps, starting from key precursors. For instance, [(14)C]-labeled 2-(3-chlorophenyloxy)-3-[3-(3-hydroxy)pyridin-4-yl propoxy]pyridine, a phosphodiesterase 4 inhibitor, was prepared in three steps from [(14)C]-2-bromopyridin-3-ol (Ochi et al., 2014).
  • Another relevant synthesis involves the preparation of 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol derivatives with α1 receptor antagonistic activity (Hon, 2013).

Molecular Structure Analysis

  • Detailed molecular structure, spectroscopic, and quantum chemical analyses have been performed on similar compounds. For instance, the study of 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone reveals insights into the structural stability and electronic properties of such molecules (Sivakumar et al., 2021).

Chemical Reactions and Properties

  • Compounds like 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride demonstrate a variety of chemical reactions, including alkylation and ring closure, to generate a diverse library of compounds (Roman, 2013).

Physical Properties Analysis

  • The physical properties of similar compounds are often characterized through crystallographic studies. For example, the conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives reveal information about crystal structures and molecular interactions (Nitek et al., 2020).

properties

IUPAC Name

1-(2-chlorophenoxy)-3-pyridin-2-ylsulfanylpropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S.ClH/c15-12-5-1-2-6-13(12)18-9-11(17)10-19-14-7-3-4-8-16-14;/h1-8,11,17H,9-10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHRIAJIQRYVDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(CSC2=CC=CC=N2)O)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride

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